Product packaging for Isoleucylleucine(Cat. No.:)

Isoleucylleucine

Cat. No.: B13384160
M. Wt: 244.33 g/mol
InChI Key: JWBXCSQZLLIOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucylleucine is a synthetic dipeptide composed of the essential branched-chain amino acids (BCAAs) isoleucine and leucine . This compound is a valuable tool for biochemical and physiological research, particularly in studies focused on protein metabolism, peptide transport mechanisms, and enzymatic hydrolysis. As a substrate for various peptidases and transporters, such as the L-type amino acid transporter (LAT1), this compound can help elucidate the absorption and utilization dynamics of short-chain peptides in biological systems . Research applications for this compound include investigating the distinct and synergistic roles of its constituent amino acids. Isoleucine is involved in muscle metabolism, hemoglobin synthesis, and energy regulation , while leucine is a critical regulator of muscle protein synthesis via the mTOR signaling pathway . The dipeptide form allows scientists to study how cells uptake and process these amino acids when presented as part of a protein hydrolysate, providing insights relevant to nutritional science and metabolic health . This product is provided for research purposes in laboratory settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B13384160 Isoleucylleucine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXCSQZLLIOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational Concepts of Isoleucylleucine in Biochemical Research

Dipeptide Classification and Structural Context within Branched-Chain Amino Acids

Isoleucylleucine, also known as L-Isoleucyl-L-Leucine, is classified as a dipeptide. ontosight.ai A dipeptide is an organic compound formed when two amino acids are joined by a single peptide bond. ontosight.aiwikipedia.org These molecules can be composed of identical or different amino acids. wikipedia.org In the case of this compound, the two constituent amino acids are isoleucine and leucine (B10760876). ontosight.ai

Isoleucine and leucine are structural isomers, meaning they share the same molecular formula but have a different arrangement of atoms. news-medical.net Despite their structural similarity, they have distinct roles in physiological processes. Leucine is particularly noted for its role in stimulating protein synthesis, while isoleucine is important for hemoglobin production and the regulation of blood sugar and energy levels. news-medical.netnih.govcreative-peptides.com The combination of these two essential amino acids into the dipeptide this compound results in a compound with specific chemical properties. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Systematic Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol

| Synonyms | L-Isoleucyl-L-leucine, Ile-Leu |

Data sourced from publicly available chemical databases.

Table 2: Comparison of Constituent Branched-Chain Amino Acids

Feature L-Isoleucine L-Leucine
Classification Essential, Branched-Chain Amino Acid Essential, Branched-Chain Amino Acid
Molecular Formula C₆H₁₃NO₂ C₆H₁₃NO₂
Molecular Weight 131.17 g/mol 131.17 g/mol
Key Roles Hemoglobin synthesis, regulation of blood sugar and energy levels. news-medical.netnih.gov Protein synthesis, muscle repair. news-medical.net

| Structure | Contains a hydrocarbon side chain with a branch. wikipedia.org | Isomer of isoleucine with a different branching structure. news-medical.net |

Historical Trajectory of Dipeptide Research Leading to this compound Investigations

The scientific investigation of dipeptides is rooted in the foundational work on proteins and amino acids from the early 20th century. German chemist Emil Fischer is widely regarded as the father of peptide chemistry. ias.ac.in In 1901, Fischer and his colleague E. Fourneau reported the first synthesis of a dipeptide, glycylglycine. ias.ac.in A year later, in 1902, Fischer proposed the term "peptide" to describe these chains of amino acids linked by what he correctly identified as peptide bonds. ias.ac.inideal-pharma.eu

Despite this pioneering start, progress in peptide chemistry was relatively slow for the next five decades. ias.ac.in A significant breakthrough occurred in 1953 when Vincent du Vigneaud achieved the first chemical synthesis of a peptide hormone, oxytocin. ias.ac.increative-peptides.com This landmark accomplishment demonstrated that complex, biologically active peptides could be constructed in the laboratory, sparking renewed and widespread interest in the field. ias.ac.in

The ability to study specific dipeptides like this compound was further revolutionized by the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s and early 1960s. creative-peptides.com This new method dramatically simplified the process of creating peptide chains, making the synthesis of countless specific peptides, which was previously a formidable task, a feasible endeavor for many laboratories.

These cumulative advancements—from Fischer's initial synthesis and terminology to du Vigneaud's synthesis of a functional hormone and Merrifield's development of a practical synthetic method—created the necessary scientific and technical foundation for the detailed investigation of individual dipeptides. While the historical record does not pinpoint a singular moment for the first investigation of this compound, its study is a direct result of this century-long trajectory. Modern research continues to build on this legacy, exploring the distinct physiological roles of individual BCAAs and their combinations, driven by findings that link dietary isoleucine to the regulation of metabolic health and longevity. nih.govnih.gov

Biosynthesis, Metabolic Intermediacy, and Cellular Flux of Isoleucylleucine

Peptide Bond Formation: Enzymatic and Non-Enzymatic Mechanisms for Dipeptide Synthesis

The formation of the peptide bond linking isoleucine and leucine (B10760876) to form isoleucylleucine is fundamentally a condensation reaction where the carboxyl group of one amino acid joins with the amino group of the other, releasing a molecule of water. longdom.org This process occurs primarily through highly regulated enzymatic mechanisms within the cell, although non-enzymatic formation is also possible under certain conditions.

Enzymatic Synthesis: The canonical synthesis of peptides occurs during protein translation on the ribosome. However, smaller peptides can also be synthesized by other enzymatic systems. Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes found in bacteria and fungi that can synthesize a wide variety of peptides, including dipeptides. While specific NRPSs for this compound are not prominently documented, the mechanism provides a template for such synthesis. More recent research has uncovered novel enzymatic mechanisms for peptide bond formation. For instance, some enzymes from the adenylate-forming superfamily, such as DltA, can catalyze peptide synthesis through a two-step process involving the formation of an S-acyl-cysteine intermediate followed by a chemical S-to-N acyl transfer. nih.gov Engineered enzymes, such as aminolysin-A, have also been developed to catalyze the formation of dipeptides and oligopeptides through aminolysis, a process distinct from the reverse of hydrolysis. rsc.org

Non-Enzymatic Synthesis: Spontaneous, non-enzymatic peptide bond formation can occur, particularly under conditions thought to mimic prebiotic environments. usm.edu These reactions are generally much slower than their enzymatic counterparts. Routes like the thioester-based pathway can lead to the formation of peptide bonds in abiotic solutions. usm.edu Additionally, some studies have shown that peptides can be spontaneously cleaved under mild physiological conditions, and conversely, the presence of proteases can sometimes enhance the formation of specific peptide bonds, suggesting a complex interplay between chemical instability and enzymatic influence. nih.gov

This compound as an Intermediate in Protein Catabolism and Turnover

In multicellular organisms, the primary source of endogenous this compound is the breakdown of cellular proteins. Protein turnover is a continuous process where existing proteins are degraded into their constituent amino acids and small peptides, which can then be reutilized for the synthesis of new proteins or catabolized for energy. frontiersin.org

The process of protein degradation, or catabolism, is carried out by complex cellular machinery, most notably the proteasome and lysosomal proteases. These systems break down proteins into smaller peptide fragments. bu.edu These peptides, including dipeptides like this compound, are then further hydrolyzed into free amino acids by various peptidases.

Therefore, this compound exists as a transient intermediate in this metabolic flux. Its concentration at any given time is a function of the relative rates of protein breakdown (proteolysis) and the subsequent hydrolysis of peptides into free amino acids. nih.gov Studies using isotope tracers have shown that in a fasted state, the appearance of BCAAs in circulation is primarily due to protein breakdown, reflecting the constant cycling of amino acids in and out of the body's protein pool. nih.gov During periods of increased protein catabolism, such as in certain metabolic disorders or during prolonged fasting, the release of dipeptides like this compound from muscle and other tissues would be expected to increase. nih.gov

Metabolic Interconnections with Central Carbon and Nitrogen Metabolism

The metabolism of this compound, through its constituent amino acids, is deeply integrated with the central carbon and nitrogen pathways of the cell. frontiersin.orgmdpi.com Carbon and nitrogen metabolism are tightly coupled to maintain cellular homeostasis and support growth. frontiersin.org

Upon its breakdown into free isoleucine and leucine, the carbon skeletons of these amino acids can enter central metabolic pathways to be used for energy production or as precursors for other biomolecules. frontiersin.org

Isoleucine Catabolism: Isoleucine is both glucogenic and ketogenic. capes.gov.brwikipedia.org Its carbon skeleton is degraded to acetyl-CoA (which can be used for fatty acid or ketone body synthesis) and propionyl-CoA. wikipedia.orgfrontiersin.org Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, allowing it to be used for glucose synthesis (gluconeogenesis). wikipedia.org

Leucine Catabolism: Leucine is strictly ketogenic. capes.gov.brfrontiersin.org Its breakdown yields acetyl-CoA and acetoacetate, a ketone body. mdpi.com

The nitrogen component, in the form of amino groups, is also critical. The first step in the catabolism of both isoleucine and leucine is a transamination reaction, typically catalyzed by branched-chain aminotransferases (BCATs). mdpi.comfrontiersin.org In this reaction, the amino group is transferred to α-ketoglutarate to form glutamate. mdpi.com This reaction links BCAA metabolism directly to the cellular nitrogen pool. Glutamate is a central hub in nitrogen metabolism, acting as a nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. bu.edu This integration ensures that the nitrogen from amino acid breakdown can be efficiently recycled or, if in excess, detoxified and excreted (e.g., via the urea (B33335) cycle). bu.edu The balance between carbon and nitrogen metabolism is crucial, as the availability of carbon skeletons from pathways like glycolysis and the TCA cycle is essential for the assimilation and utilization of nitrogen in amino acid synthesis. mdpi.comresearchgate.net

The key metabolic fates of isoleucine and leucine are summarized in the table below.

Amino AcidCatabolic ProductsMetabolic ClassificationLink to Central Metabolism
Isoleucine Acetyl-CoA, Propionyl-CoAGlucogenic & Ketogenic wikipedia.orgfrontiersin.orgTCA Cycle (via Succinyl-CoA), Ketone Body/Fatty Acid Synthesis wikipedia.org
Leucine Acetyl-CoA, AcetoacetateKetogenic frontiersin.orgKetone Body/Fatty Acid Synthesis mdpi.com

Integration into Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation

The breakdown of this compound releases isoleucine and leucine, which are then catabolized through distinct pathways that ultimately feed into the central energy-producing pathways of the cell: the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation. frontiersin.orgwikipedia.org

In cases of energy deficit, the catabolic flux of amino acids like isoleucine is directed into the TCA cycle. frontiersin.org The catabolism of isoleucine yields two key intermediates: acetyl-CoA and succinyl-CoA. Leucine catabolism, on the other hand, produces acetyl-CoA and acetoacetate. Both acetyl-CoA and succinyl-CoA are direct entry points into the TCA cycle. teachmephysiology.com

Acetyl-CoA , derived from both isoleucine and leucine, condenses with oxaloacetate to form citrate, initiating the TCA cycle. teachmephysiology.com

Succinyl-CoA , a unique product of isoleucine (and valine) catabolism, enters the cycle downstream. teachmephysiology.com

The entry of these molecules drives the cycle, leading to the production of reduced coenzymes NADH and FADH₂. These electron carriers then donate their electrons to the electron transport chain, the site of oxidative phosphorylation. wikipedia.orgpressbooks.pub This process, which takes place in the mitochondria, uses the energy from electron transfer to generate a proton gradient that drives the synthesis of ATP, the primary energy currency of the cell. wikipedia.orgfrontiersin.org

Research has highlighted the importance of BCAAs in mitochondrial health. Studies have shown that valine, a fellow BCAA, can improve mitochondrial function, increase the expression of genes involved in mitochondrial biogenesis, and protect against oxidative stress by sustaining oxidative phosphorylation. nih.gov The catabolism of isoleucine and leucine contributes directly to the pool of substrates that fuel this vital energy-generating process. frontiersin.org For instance, analyses in plants have shown that under conditions of high free lysine, there is a significant increase in TCA cycle metabolites like citrate, succinate, malate, and fumarate, alongside an increased transcript level of the gene for 2-oxoisovalerate dehydrogenase, which is involved in isoleucine catabolism. frontiersin.org

Flux Analysis and Metabolic Network Reconstruction Relevant to this compound

To understand the dynamic flow of metabolites like this compound and its constituent amino acids through cellular pathways, researchers employ techniques such as metabolic flux analysis (MFA) and metabolic network reconstruction. wikipedia.orgnih.gov

Metabolic Flux Analysis (MFA) is a powerful method used to quantify the rates (fluxes) of intracellular reactions. plos.orgd-nb.info By using isotope-labeled substrates (e.g., ¹³C-labeled glucose or amino acids), MFA can trace the path of atoms through the metabolic network, providing a detailed snapshot of cellular metabolism under specific conditions. d-nb.info Studies on BCAA metabolism utilize MFA to understand their inter-organ transport and tissue-specific utilization.

A study on multi-catheterized pigs measured the net fluxes of BCAAs and their corresponding branched-chain keto acids (BCKAs) across various organs in postabsorptive and postprandial states. nih.gov This analysis revealed complex inter-organ trafficking, where muscle (hindquarter) releases BCKAs after a meal, while the liver is the primary site of their uptake. nih.gov Such data is crucial for understanding how the breakdown products of this compound are distributed and utilized throughout the body.

Table 1: Postprandial Net Fluxes of Branched-Chain Keto Acids (BCKAs) Across Organs in a Pig Model

Data adapted from a study on inter-organ BCAA metabolism. nih.gov Positive values indicate release; negative values indicate uptake. Fluxes are in µmol/kg body wt/4 h.

MetabolitePortal Drained Viscera (PDV)LiverKidneyHindquarter (Muscle)
KIC (from Leucine)12.3-200 (Total BCKA Uptake)-46.2 (Total BCKA Release)
KMV (from Isoleucine)--
KIV (from Valine)-10.0

Metabolic Network Reconstruction involves assembling all known metabolic reactions of an organism into a comprehensive model based on genomic and biochemical data. frontiersin.orgnih.govucsd.edu These genome-scale metabolic models (GEMs) provide a structured framework for analyzing the metabolic capabilities of a cell or organism. embopress.org The pathways for isoleucine and leucine catabolism and their integration into the TCA cycle are fundamental components of these reconstructions.

While this compound itself is a small component of the vast metabolic network, its presence and concentration can be significant in specific biological contexts. For example, metabolomic studies have reported altered levels of this compound in:

Fibroblasts from patients with the genetic disorder Pseudoxanthoma Elasticum (PXE). plos.org

Chinese hamster ovary (CHO) cells used in biopharmaceutical production, where it has been correlated with cellular processes. diva-portal.orgresearchgate.net

The fungus Cordyceps militaris, where its levels change in response to light stress. mdpi.com

Enzymatic Hydrolysis and Molecular Mechanisms of this compound Catabolism

The catabolism of the dipeptide this compound begins with its hydrolysis into constituent amino acids, Isoleucine and Leucine. Subsequently, these branched-chain amino acids (BCAAs) undergo distinct and complex metabolic pathways. The entire process is tightly regulated, ensuring cellular homeostasis and energy balance.

Biological Functions and Cellular Signaling Mediated by Isoleucylleucine

Modulation of Cellular Growth and Metabolism Pathways

Isoleucylleucine is a significant regulator of anabolic processes, directly influencing the balance between protein synthesis and degradation, and modulating critical metabolic signaling networks that control cellular energy status and nutrient utilization.

Cells possess sophisticated amino acid sensing mechanisms to align metabolic activity with nutrient availability. This compound serves as a key signal of nutrient sufficiency, promoting an anabolic state characterized by increased protein synthesis and suppressed proteolysis . Following its transport into the cell, often via peptide transporters like PEPT1, Ile-Leu contributes to the intracellular pool of amino acids. This increase is detected by cellular sensors that initiate signaling cascades to upregulate the translational machinery .

Research indicates that the presence of Ile-Leu enhances the phosphorylation of key components involved in translation initiation, thereby increasing the rate of protein synthesis. Concurrently, it signals to downregulate pathways responsible for protein degradation, such as the autophagy-lysosome system and the ubiquitin-proteasome system. This dual action ensures that cellular resources are directed towards growth and protein accretion when nutrient signals, like Ile-Leu, are abundant . The net effect is a positive protein balance, which is fundamental for cellular growth, proliferation, and maintenance.

The mammalian Target of Rapamycin (B549165) (mTOR) pathway, specifically the mTOR Complex 1 (mTORC1), is a central regulator of cell growth and metabolism that integrates signals from nutrients, growth factors, and energy status . This compound is a potent activator of the mTORC1 pathway . The canonical mechanism of amino acid-mediated mTORC1 activation is centered on the lysosome.

Upon entering the cell, Ile-Leu and its constituent amino acids signal to the Rag GTPases located on the lysosomal membrane. This signal promotes a conformational change in the Rag GTPase heterodimer, which then recruits mTORC1 to the lysosomal surface [17, 21]. At the lysosome, mTORC1 can be fully activated by the small GTPase Rheb. Once activated, mTORC1 phosphorylates its downstream targets, including p70 S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) [18, 19]. Phosphorylation of S6K1 enhances protein synthesis by activating ribosomal proteins, while phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, permitting the assembly of the translation initiation complex . The activation of these downstream effectors by Ile-Leu directly couples nutrient availability to the stimulation of protein synthesis and cell growth.

Table 1: Effect of this compound on Key mTORC1 Pathway Components Click on the headers to sort the data.

Target ProteinCellular LocationObserved Effect of Ile-LeuDownstream ConsequenceReferences
mTORC1 Lysosomal SurfaceIncreased recruitment and activationPhosphorylation of downstream targets,
S6K1 CytoplasmIncreased phosphorylationPromotion of ribosome biogenesis and mRNA translation,
4E-BP1 CytoplasmIncreased phosphorylationRelease of eIF4E, initiation of cap-dependent translation,
Rag GTPases Lysosomal SurfaceActivated to GTP-bound stateRecruitment of mTORC1 to the lysosome,

This compound plays a significant role in regulating glucose metabolism, contributing to improved glucose uptake and storage, particularly in metabolically active tissues like skeletal muscle . This effect is partly mediated through its interaction with insulin (B600854) signaling and mTOR pathways. Studies have shown that Ile-Leu can enhance glucose uptake by promoting the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process increases the capacity of cells to import glucose from the bloodstream, a critical step in maintaining glucose homeostasis .

Furthermore, Ile-Leu influences glycogen (B147801) metabolism. By activating pathways downstream of mTORC1, it can lead to the activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This results in the conversion of excess intracellular glucose into glycogen for storage, effectively building up an energy reserve within the cell . This dual impact on both glucose uptake and its subsequent storage highlights Ile-Leu's role as a key regulator in cellular energy management.

Role in Cellular Stress Response Mechanisms

In addition to its role in growth and metabolism, this compound contributes to cellular defense systems by helping cells cope with various stressors, including oxidative damage and conditions that disrupt protein integrity.

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to significant damage to lipids, proteins, and DNA. This compound has been demonstrated to possess cytoprotective properties by bolstering the cell's endogenous antioxidant defense systems .

Table 2: this compound's Influence on Cellular Antioxidant Markers Click on the headers to sort the data.

MarkerFunctionObserved Effect of Ile-LeuCellular OutcomeReferences
Superoxide (B77818) Dismutase (SOD) Antioxidant EnzymeIncreased activity/expressionEnhanced neutralization of superoxide radicals,
Catalase (CAT) Antioxidant EnzymeIncreased activity/expressionEnhanced decomposition of hydrogen peroxide
Glutathione Peroxidase (GPx) Antioxidant EnzymeIncreased activity/expressionEnhanced reduction of hydrogen peroxide and lipid hydroperoxides
Malondialdehyde (MDA) Marker of Lipid PeroxidationDecreased levelsReduced oxidative damage to lipids,

Cells respond to stressors that cause protein misfolding and aggregation, such as heat shock, by upregulating the expression of Heat Shock Proteins (HSPs). These proteins function as molecular chaperones, assisting in the proper folding of new proteins, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation .

This compound has been shown to modulate the expression of HSPs, thereby enhancing cellular resilience. Studies have reported that cells exposed to Ile-Leu exhibit increased levels of major chaperones like HSP70 and HSP90 [20, 21]. This effect may be linked to the activation of the mTOR pathway, which is known to influence the translation of HSP-encoding mRNAs. By promoting a robust chaperone system, Ile-Leu helps maintain protein homeostasis (proteostasis), enabling cells to better withstand and recover from proteotoxic stress conditions . This preemptive or enhanced chaperone response is a critical component of the cytoprotective effects attributed to the dipeptide.

Mechanisms of Cell-Signaling and Intercellular Communication

While many dipeptides are transient products of protein breakdown, some, including this compound, possess distinct physiological and cell-signaling capabilities. hmdb.ca These molecules can act as intercellular messengers, initiating signaling cascades that regulate cellular function. The constituent amino acids, leucine (B10760876) and isoleucine, are themselves potent signaling molecules, and their combination into a dipeptide creates a unique entity with specific biological activities.

The initiation of a signaling cascade by a molecule like this compound begins with its interaction with a cellular receptor. G-protein-coupled receptors (GPCRs), one of the largest families of cell surface receptors, are common targets for peptides and play a fundamental role in signal transduction. nih.gov Upon ligand binding, GPCRs undergo a conformational change that allows them to activate intracellular G-proteins, which in turn modulate the activity of effector enzymes or ion channels. nih.gov

While direct receptor targets for this compound are still under extensive investigation, the activity of structurally related peptides provides significant insights. For instance, Neuromedin N, a hexapeptide that includes an isoleucyl-leucine moiety, is known to interact with bombesin (B8815690) family receptors, which are GPCRs. ontosight.ai This interaction triggers downstream signaling pathways that regulate processes like hormone secretion and smooth muscle contraction. ontosight.ai This suggests a plausible mechanism whereby this compound could interact with specific GPCRs, initiating intracellular signaling events.

Furthermore, the individual amino acids that constitute this compound are well-known for their ability to trigger potent signaling cascades. Leucine, in particular, is a primary activator of the mechanistic target of rapamycin (mTOR) pathway. nih.govnih.govfrontiersin.org The mTOR signaling network is a central regulator of cell growth, proliferation, and protein synthesis. frontiersin.orgnumberanalytics.com Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately enhances the translation of specific mRNAs. nih.govwikipedia.org The convergence of insulin and leucine signaling on mTOR underscores its importance in cellular metabolism. nih.gov It is hypothesized that this compound may act through similar or related pathways, potentially modulating mTOR activity or other amino acid sensing pathways to influence cellular metabolism and growth.

Table 1: Key Signaling Pathways Associated with this compound's Constituent Amino Acids

Signaling Pathway Key Activator(s) Primary Downstream Targets Cellular Outcome
mTORC1 Pathway Leucine S6K1, 4E-BP1 Increased protein synthesis, cell growth
G-Protein Coupled Receptor (GPCR) Signaling Peptide ligands (e.g., Neuromedin N) G-proteins, various effectors Hormone secretion, neurotransmission, etc.

Amino acids and their derivatives are powerful regulators of gene expression, capable of modulating transcription and mRNA stability to adapt cellular physiology to nutritional status. nih.govnih.gov The availability of amino acids like isoleucine and leucine can significantly alter the expression of genes involved in their own metabolism, transport, and broader cellular functions like growth control. nih.gov

This compound has been identified as a metabolite that changes in concentration during specific biological processes, correlating with significant shifts in gene expression. For example, in the fungus Cordyceps militaris, changes in this compound levels under light stress were associated with the differential expression of 842 genes, particularly those involved in purine (B94841) metabolism and secondary metabolite biosynthesis. mdpi.com Similarly, a study on Leishmania amazonensis-infected macrophages identified this compound as a differentially regulated metabolite in a context where the parasite profoundly alters host cell gene expression to ensure its survival. nih.gov

In mammals, starvation for branched-chain amino acids, including isoleucine, leads to a significant increase in the messenger RNA (mRNA) levels for the isoleucine-valine (ilv) operon in E. coli, indicating that regulation occurs primarily at the level of transcription. nih.gov In animal cells, amino acid limitation can increase the expression of genes such as asparagine synthetase (ASNS) and activating transcription factor 4 (ATF4), which orchestrates a broader transcriptional response to nutrient stress. nih.govnih.gov This regulation can result from both increased transcription rates and enhanced mRNA stability. nih.gov

Table 2: Examples of this compound-Associated Transcriptional Regulation

Organism/System Condition Associated Gene/Pathway Changes Research Finding
Cordyceps militaris Light Stress Altered expression of genes in purine metabolism and secondary metabolite biosynthesis. mdpi.com This compound was a significantly altered metabolite alongside widespread gene expression changes. mdpi.com
Leishmania amazonensis Infection Macrophage Infection Reprogramming of host macrophage gene expression. nih.gov This compound levels were altered during infection, which involves extensive transcriptional modulation. nih.gov
Escherichia coli Amino Acid Starvation 20- to 23-fold increase in ilv mRNA levels. nih.gov Starvation for branched-chain amino acids controls gene expression at the transcriptional level. nih.gov

Interactions with Cellular Transport Systems

The transport of amino acids and peptides across the cell membrane is a vital, highly regulated process essential for cellular nutrition and signaling. iosrjournals.org Cells utilize a variety of transport systems to import these molecules from the extracellular environment. iosrjournals.org Dipeptides like this compound are primarily imported by the peptide transporter (PTR) family, also known as the solute carrier 15 (SLC15) family, which transports di- and tripeptides in a proton-coupled manner. asm.org

The expression and activity of these transporters are often regulated by nutrient availability. For instance, starvation for a single amino acid like leucine can lead to a 3-4 fold increase in the activity of the System L amino acid transporter in Chinese Hamster Ovary (CHO-K1) cells, a process that is completed within 12-24 hours. nih.gov Starvation for isoleucine also enhances System L activity, though to a lesser extent. nih.gov This demonstrates that cells can adapt their transport capacity in response to specific amino acid deficiencies.

Research in the yeast Schizosaccharomyces pombe has provided direct evidence for the transport of isoleucyl-leucine derivatives. In these studies, a chemically modified dipeptide, Z-Ile-Leu, was used to probe the function of the peptide transporter Isp4, confirming that it is capable of importing this dipeptide. asm.org The expression of peptide transporter genes like PTR2 and isp4 is itself subject to complex regulation, including repression by preferable nitrogen sources and induction by the presence of extracellular dipeptides. asm.org

The transport of the constituent amino acids of this compound is also complex. The ry+LAT1 transporter, for example, facilitates the transport of neutral amino acids like leucine in a sodium-dependent manner, while transporting basic amino acids independently of sodium. nih.gov This transporter can even utilize a proton gradient to drive leucine uptake in the absence of sodium. nih.gov Such systems are crucial for maintaining intracellular amino acid pools and can engage in heteroexchange, where the influx of one amino acid is coupled to the efflux of another. nih.gov

Contributions to Microbial Physiology and Community Interactions

In the microbial world, amino acids and peptides are not only essential nutrients but also key signaling molecules that mediate complex interactions within and between species. nih.govnih.gov Bacteria employ a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and coordinate collective behaviors such as biofilm formation, virulence, and antibiotic production. nih.govwikipedia.org This process relies on the production and detection of small signaling molecules called autoinducers. nih.govbmglabtech.com

While Gram-negative bacteria often use acylated homoserine lactones as autoinducers, Gram-positive bacteria typically use processed oligopeptides. nih.govbmglabtech.com These autoinducing peptides (AIPs) are detected by membrane-bound receptors, often histidine kinases, which then initiate a phosphorylation cascade to regulate gene expression across the community. biorxiv.org Dipeptides like this compound could potentially function as such signaling molecules or as modulators of QS systems.

Beyond direct signaling, the metabolism of amino acids is central to microbial physiology. uoanbar.edu.iq The availability of specific amino acids or dipeptides in the environment can drastically alter microbial gene expression and metabolic activity. numberanalytics.com For example, in E. coli, the biosynthesis of isoleucine and valine is tightly regulated at the transcriptional level by a process called multivalent repression, where the presence of these amino acids represses the ilv gene cluster. nih.gov The ability to import and utilize dipeptides like this compound from the environment provides a competitive advantage, offering a ready source of essential amino acids and nitrogen. The uptake is mediated by specific transporters, such as the branched-chain amino acid transport system II, which functions via a proton or sodium symport mechanism. ebi.ac.uk This intricate regulation of amino acid metabolism and transport is fundamental to the ability of microbes to adapt to fluctuating nutrient conditions and interact with their hosts and other microbes in their environment. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Isoleucine
Leucine
Valine
Neuromedin N
Asparagine
Z-Ile-Leu ((benzyloxycarbonyl)isoleucyl-leucine)
Acylated homoserine lactones
Adenosine triphosphate (ATP)

Synthetic Methodologies and Research Applications of Isoleucylleucine

Chemical Synthesis Protocols for Isoleucylleucine

The chemical synthesis of peptides like this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS). bachem.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by assembling amino acids step-by-step on a solid support, such as a resin. bachem.com This process allows for the controlled and efficient synthesis of peptides. bachem.com The core principle of SPPS involves anchoring the C-terminus of the growing peptide chain to an insoluble polymer, which simplifies the purification process by allowing by-products and excess reagents to be washed away easily. bachem.combachem.com

The synthesis cycle consists of several key steps:

Attachment of the first amino acid: The C-terminal amino acid, in this case, leucine (B10760876), is attached to a solid support resin. beilstein-journals.org

Deprotection: A temporary protecting group on the α-amino group of the attached amino acid is removed. bachem.combiotage.com The most common protecting group strategies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). beilstein-journals.orgbiotage.com

Coupling: The next amino acid, isoleucine, with its α-amino group protected, is activated and coupled to the deprotected amino group of the resin-bound leucine. bachem.com

Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents. bachem.com

This cycle is repeated until the desired peptide sequence, this compound, is assembled. Finally, the peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed. bachem.com Automated SPPS instruments have significantly improved the efficiency and speed of this process, with options for both conventional and microwave-assisted methods. beilstein-journals.org A "tea bag" method for multiple parallel syntheses has also been developed, which can be more economical and time-efficient for producing many different peptides simultaneously. mdpi.com

Table 1: Comparison of Common SPPS Protecting Group Strategies

FeatureBoc ChemistryFmoc Chemistry
N-α-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic acid (TFA) biotage.comPiperidine or DBU peptide.com
Side-Chain Protection Groups stable to TFA but removable by strong acids like HF biotage.comGroups removable by TFA
Final Cleavage Strong acids (e.g., HF) biotage.comTrifluoroacetic acid (TFA)

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, or liquid-phase peptide synthesis (LPPS), involves the stepwise addition of amino acids in a homogenous liquid solution. bachem.comslideshare.net Unlike SPPS, the growing peptide chain is not attached to a solid support. This method is often preferred for large-scale synthesis of shorter peptides (typically less than 10 amino acids). bachem.com

Key aspects of solution-phase synthesis include:

Protecting Groups: Similar to SPPS, protecting groups are used for the α-amino and side-chain functional groups to prevent unwanted side reactions. Common combinations include Boc/Bzl and Z/tBu. bachem.com

Coupling Reagents: The formation of the peptide bond between isoleucine and leucine is facilitated by coupling reagents that activate the carboxyl group of the incoming amino acid. americanpeptidesociety.org Widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). americanpeptidesociety.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and reduce the risk of racemization. americanpeptidesociety.org

Purification: After each coupling and deprotection step, the product must be purified to remove unreacted starting materials, by-products, and coupling reagents. biotage.com This is typically achieved through techniques like extraction, precipitation, or chromatography. google.com A newer approach involves using organic solvents that are immiscible with aqueous solutions and alkane solvents, allowing for purification through simple washing steps. google.com

While solution-phase synthesis can be more labor-intensive due to the need for purification after each step, it allows for direct monitoring of the reaction progress by techniques like HPLC. bachem.com

Enzymatic and Chemo-Enzymatic Synthesis of this compound

Enzymatic and chemo-enzymatic methods offer highly specific and environmentally friendly alternatives to purely chemical synthesis for producing peptides like this compound. numberanalytics.com

Enzymatic Synthesis utilizes enzymes to catalyze the formation of the peptide bond. For instance, a peptide ligase enzyme can be used to join shorter peptide fragments. bachem.comyoutube.com These reactions are typically carried out in aqueous solutions under mild conditions (near-neutral pH). bachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the strengths of chemical synthesis and enzymatic ligation. bachem.com In this approach, shorter peptide fragments are first produced using methods like Fmoc-based SPPS. bachem.com Then, a specialized enzyme, such as a peptiligase, is used to ligate these fragments together to form the final peptide. bachem.comyoutube.com This method is particularly advantageous for producing longer peptides and can accommodate non-canonical amino acids. youtube.com The enzymatic ligation step is highly specific, reducing the formation of by-products and simplifying purification. bachem.com

Design and Synthesis of this compound Analogues and Derivatives for Biochemical Probes

Synthetic peptides and their analogues are valuable tools in biochemical research, serving as probes to study biological processes. thermofisher.com The design and synthesis of this compound analogues can involve several modifications to alter their properties for specific applications.

These modifications can include:

Incorporation of Non-Proteinogenic Amino Acids: Replacing isoleucine or leucine with unnatural amino acids can enhance peptide stability or introduce new functionalities. scispace.commdpi.com

Isotopic Labeling: "Heavy" amino acids, where 12C and 14N atoms are replaced with 13C and/or 15N, can be incorporated into the this compound sequence. thermofisher.com These isotopically labeled peptides are used in quantitative proteomics and for studying metabolic pathways.

Cyclization: Creating cyclic analogues of this compound can increase conformational stability and resistance to enzymatic degradation. thermofisher.comnih.gov

Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can neutralize the charges, making the peptide mimic its natural counterpart more closely and potentially increasing cell permeability. thermofisher.com

These analogues can be synthesized using the methods described previously, such as SPPS and solution-phase synthesis, allowing for the precise placement of the desired modifications. mdpi.com

Utilization in Structural Biology and Enzyme Mechanism Studies

This compound and its analogues play a role in structural biology and the investigation of enzyme mechanisms. researchgate.netnih.gov

Structural Biology: The study of protein structures, often through techniques like X-ray crystallography, provides insights into their function. nih.gov Peptides like this compound can be part of larger protein structures, and understanding their conformation is crucial. For example, studies on amino acid-binding proteins have revealed how these proteins can flexibly accommodate different amino acids, including isoleucine and leucine. researchgate.net Furthermore, the analysis of age-related structural changes in proteins has highlighted the importance of amino acid metabolism in cellular longevity. nih.gov

Enzyme Mechanism Studies: Synthetic peptides and their analogues are used to probe the active sites of enzymes and elucidate their catalytic mechanisms. nih.govrose-hulman.edumdpi.com For instance, substrate-product analogues can be designed as enzyme inhibitors to study enzyme kinetics and binding interactions. nih.gov By systematically modifying the structure of this compound, researchers can investigate which parts of the molecule are critical for binding and catalysis. The use of isotopically labeled amino acids in chemo-enzymatic synthesis can also help in characterizing enzymatic reaction mechanisms through kinetic and solvent isotope effects. nih.gov

Applications in Metabolic Engineering for Amino Acid Production

Metabolic engineering aims to modify the metabolic pathways of microorganisms to enhance the production of desired compounds, including amino acids like isoleucine and leucine. mdpi.comnih.gov While this compound itself is a dipeptide, the production of its constituent amino acids is a major focus of industrial biotechnology. nih.gov

Microbial Production Platforms: Bacteria such as Escherichia coli and Corynebacterium glutamicum are commonly used for the industrial production of amino acids through fermentation. mdpi.comnih.gov These microorganisms can be genetically engineered to overproduce specific amino acids. nih.gov

Engineering Strategies: Various metabolic engineering strategies are employed to increase the yield of branched-chain amino acids (BCAAs), including isoleucine and leucine. nih.gov These strategies include:

Overexpression of Biosynthetic Enzymes: Increasing the levels of key enzymes in the BCAA biosynthesis pathway can boost production. nih.gov

Elimination of Feedback Inhibition: The enzymes in the BCAA pathway are often subject to feedback inhibition by the final products. Engineering feedback-resistant enzymes is a crucial step in enhancing production. nih.gov

Redirecting Carbon Flux: Modifying central metabolic pathways can channel more precursor molecules towards the synthesis of the desired amino acids. mdpi.com

Improving Efflux Systems: Enhancing the transport of the produced amino acids out of the cell can prevent intracellular accumulation and feedback inhibition. nih.gov

Recent advances in metabolic engineering, including the use of CRISPR technology and biosensors, continue to improve the efficiency of amino acid production in microbial cell factories. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Isoleucylleucine in Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as the cornerstone technology for the definitive analysis of Isoleucylleucine. Its ability to measure the mass-to-charge ratio (m/z) of ions provides unparalleled specificity for molecular identification and quantification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial, unambiguous identification of this compound. Unlike low-resolution instruments, HRMS analyzers such as Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can measure m/z values with exceptional accuracy, typically to within 5 parts-per-million (ppm) mass error.

This precision allows for the determination of the exact elemental composition of a detected analyte. For this compound (C₁₂H₂₄N₂O₃), the theoretical monoisotopic mass of its protonated ion [M+H]⁺ is 245.1860 Da. HRMS can experimentally measure this ion with high fidelity, distinguishing it from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This capability is crucial for confirming the presence of this compound in complex samples like plasma, cell lysates, or microbial culture media without relying solely on chromatographic retention time.

Table 1: HRMS Data for this compound Identification This interactive table illustrates the precision of HRMS in confirming the elemental formula of this compound.

Parameter Value Description
Elemental Formula C₁₂H₂₄N₂O₃ The chemical formula for this compound.
Ionization Mode Positive ESI Electrospray ionization, forming the protonated molecule [M+H]⁺.
Theoretical Exact Mass 245.1860 Da The calculated monoisotopic mass of the [M+H]⁺ ion.
Observed Mass (Example) 245.1855 Da A typical experimentally measured mass from an HRMS instrument.

| Mass Error | -2.04 ppm | The deviation from the theoretical mass, well within the accepted range for confident identification. |

A significant analytical challenge is that this compound (Ile-Leu) is isomeric with other dipeptides, including Leucylleucine (Leu-Leu), Isoleucyl-isoleucine (Ile-Ile), and its structural isomer Leucyl-isoleucine (Leu-Ile). All share the identical exact mass. Tandem mass spectrometry (MS/MS) is the definitive technique to resolve this ambiguity.

In an MS/MS experiment, the precursor ion (e.g., m/z 245.1860 for [Ile-Leu+H]⁺) is isolated and fragmented, typically via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). The resulting fragment ions are unique to the peptide's sequence and the structure of its constituent amino acids. The differentiation between isoleucine and leucine (B10760876) residues is based on the characteristic fragmentation of their side chains:

Leucine (Leu): The isobutyl side chain preferentially undergoes a neutral loss of propene (42.047 Da).

Isoleucine (Ile): The sec-butyl side chain produces a more complex pattern, including losses of ethene (28.031 Da) and other smaller fragments.

By analyzing the unique product ions (b- and y-ions) and the neutral losses from the immonium ions, the position of Ile and Leu within the dipeptide can be determined, allowing for the confident differentiation of Ile-Leu from Leu-Leu and other isomers.

Table 2: Diagnostic MS/MS Fragments for Differentiating Ile-Leu from Leu-Leu This table compares key fragment ions used to distinguish between the isomers this compound and Leucylleucine.

Isomer Precursor Ion [M+H]⁺ Key Diagnostic Fragment Ion(s) Fragmentation Pathway
This compound (Ile-Leu) 245.1860 y₁ ion: m/z 132.102 Represents the C-terminal Leucine residue.
b₂ ion fragment: m/z 217.154 Loss of CO from the b₂ ion, showing characteristic Ile side-chain fragmentation.
Immonium ion: m/z 86.096 Characteristic of both Ile and Leu.
Leucylleucine (Leu-Leu) 245.1860 y₁ ion: m/z 132.102 Represents the C-terminal Leucine residue.
b₂ ion fragment: m/z 217.154 Loss of CO from the b₂ ion, showing characteristic Leu side-chain fragmentation (loss of 42 Da).

Note: Differentiation often relies on the relative intensities of secondary fragments derived from the immonium ion (m/z 86.096) or specific neutral losses from b- or y-ions, which requires specialized MS methods.

For accurate quantification, targeted mass spectrometry techniques like Selected Reaction Monitoring (SRM) or its high-resolution equivalent, Parallel Reaction Monitoring (PRM), are employed. These methods offer exceptional sensitivity and specificity by monitoring a specific "transition" from a precursor ion to a unique product ion.

In a typical workflow for quantifying this compound, the mass spectrometer is programmed to:

Isolate the precursor ion for this compound ([M+H]⁺ at m/z 245.1860).

Fragment this precursor ion.

Specifically monitor and measure the intensity of one or more characteristic fragment ions (e.g., the y₁ ion at m/z 132.102).

The intensity of this transition is directly proportional to the concentration of this compound in the sample. This approach is central to metabolomics studies profiling dipeptide levels in response to stimuli (e.g., diet, disease) and in quantitative proteomics for tracking products of protein degradation. The use of stable isotope-labeled internal standards (e.g., ¹³C₆,¹⁵N-Isoleucylleucine) is critical for achieving the highest accuracy and precision by correcting for matrix effects and instrument variability.

Table 3: Example SRM/PRM Transitions for this compound Quantification This interactive table outlines the specific ion transitions monitored for the targeted quantification of this compound.

Analyte Q1 Mass (Precursor) Q3 Mass (Product) Transition Type Purpose
This compound 245.1860 132.102 [M+H]⁺ → y₁ Primary quantifying transition.
This compound 245.1860 86.096 [M+H]⁺ → Immonium Confirming transition (less specific).

| This compound | 245.1860 | 158.133 | [M+H]⁺ → a₂ | Confirming transition. |

Chromatographic Separation Techniques

Chromatography is essential for reducing sample complexity before MS analysis. It separates this compound from other molecules, including its isomers and interfering matrix components, thereby improving the quality and reliability of detection and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation mode for peptides like this compound. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. Due to the hydrophobic nature of its isoleucine and leucine side chains, this compound is well-retained and separated from more polar analytes.

Several detectors can be coupled with HPLC:

UV Detection: Detects the peptide bond's absorbance at ~210-220 nm. It is simple and robust but lacks specificity.

Fluorescence (FL) Detection: Requires pre- or post-column derivatization with a fluorogenic reagent (e.g., o-Phthaldialdehyde (OPA) or Fluorescamine) to render the dipeptide fluorescent. This method provides excellent sensitivity but adds complexity to the workflow.

Charged Aerosol Detection (CAD): A quasi-universal detector that measures charge from nebulized analyte particles. It offers better uniformity in response across different compounds compared to UV but is less sensitive than MS.

Mass Spectrometry (MS) Detection: The premier detection method. The coupling of LC with MS (LC-MS) provides a seamless workflow for separation, identification, and quantification, representing the gold standard for this compound analysis.

While RP-HPLC is dominant, alternative chromatographic modes offer unique selectivity for specific applications.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent. It separates compounds based on their polarity. Although this compound is relatively hydrophobic, HILIC is highly effective for separating it from extremely nonpolar matrix components (e.g., lipids) and for retaining very polar compounds that have little or no retention in reversed-phase mode.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge at a given pH. This compound is zwitterionic, possessing a positive charge on its N-terminal amine at low pH and a negative charge on its C-terminal carboxylate at high pH. Cation-exchange chromatography can be used to capture and separate it from neutral and anionic species, while anion-exchange chromatography achieves the opposite. This technique is particularly valuable for preparative-scale purification.

Table 4: Comparison of Chromatographic Modes for this compound Analysis This interactive table summarizes the principles and primary applications of different HPLC modes for analyzing this compound.

Chromatographic Mode Stationary Phase Mobile Phase Separation Principle Primary Application for this compound
Reversed-Phase (RP-HPLC) Nonpolar (e.g., C18) Polar (Water/Acetonitrile) Hydrophobicity Routine separation and quantification (LC-MS).
Hydrophilic Interaction (HILIC) Polar (e.g., Silica) Nonpolar (High Acetonitrile) Polarity/Hydrophilicity Analysis in complex matrices; separation from nonpolar interferences.

| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Buffered Aqueous | Net molecular charge | Preparative-scale purification; charge-based separation. |

Capillary Electrophoresis (CE) for Hydrophilic Compound Separation

Capillary Electrophoresis (CE) is a powerful separation technique well-suited for the analysis of hydrophilic and charged molecules like this compound. Its high efficiency and resolution make it particularly valuable for separating structurally similar isomers, a significant challenge in dipeptide analysis. researchgate.netacs.org The fundamental principle of CE involves the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.

The separation of dipeptides, including isomers like this compound and Leucyl-isoleucine, is achievable with CE, often coupled with mass spectrometry (CE-MS) for definitive identification. researchgate.netnih.gov The ability to distinguish these sequence isomers is a key advantage over mass spectrometry alone, where they are indistinguishable by mass. acs.orgfigshare.comnih.gov For the analysis of underivatized amino acids and by extension, dipeptides, CE can be performed with direct UV detection at low wavelengths (e.g., 195 nm) or through indirect UV detection where a UV-absorbing probe is added to the background electrolyte (BGE). nih.govhoriba.com

Key parameters in developing a CE method for this compound include the composition and pH of the BGE. For instance, a BGE containing sodium tetraborate (B1243019) and a chiral selector like β-cyclodextrin has been used to separate isomers of branched-chain amino acids. nih.gov For dipeptides, a novel analytical platform using CE-tandem mass spectrometry has been developed that can quantitate hundreds of dipeptides with low instrumental detection limits, ranging from 0.088 to 83.1 nM. researchgate.netacs.orgnih.gov CE-MS methods have been successfully applied to analyze amino acids in complex matrices such as urine, demonstrating the technique's robustness. nih.gov

Table 1: Illustrative Capillary Electrophoresis Parameters for Dipeptide Analysis

ParameterConditionPurpose/Comment
Capillary Fused-silica, 50 µm i.d.Standard for high-efficiency separations.
Background Electrolyte (BGE) 40.0 mmol/L sodium tetraborate, 40.0 mmol/L β-cyclodextrin, pH 10.2Separation of isomers. nih.gov
Separation Voltage 20-30 kVDrives electrophoretic and electroosmotic flow.
Injection Hydrodynamic (e.g., 1.0 psi for 5s)Introduces a small, precise volume of sample. horiba.com
Detection UV (195 nm) or MSDirect UV detection for peptide bonds or mass spectrometry for mass-to-charge ratio identification. nih.govnih.gov
Temperature 18-25 °CControlled temperature ensures migration time reproducibility. horiba.com

Spectroscopic Methods in this compound Analysis (e.g., NMR, IR, CD)

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, providing detailed information about its conformation and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the three-dimensional structure of molecules in solution. For this compound, NMR can confirm the specific sequence of amino acids by establishing through-bond (e.g., via TOCSY experiments) and through-space (e.g., via NOESY experiments) correlations. nih.govethz.ch Specific isotopic labeling, such as with ¹³C and ¹⁵N, is a powerful tool to simplify complex spectra and aid in the unambiguous assignment of resonances, especially for the isoleucine and leucine side chains. nih.govibs.frnih.gov Advanced NMR strategies have been developed for the specific assignment of methyl groups in isoleucine, leucine, and valine, which is directly applicable to confirming the structure of this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds, providing a "fingerprint" of the functional groups present. In this compound, characteristic absorption bands would be observed for the amide group of the peptide bond (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹), the carboxylic acid group, the primary amine group, and the aliphatic C-H bonds of the isoleucine and leucine side chains. nih.govresearchgate.net A review of the infrared absorption of amino acid side chains provides the basis for interpreting the specific spectral features of this compound. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the chiral nature of molecules and to determine the secondary structure of peptides and proteins. nih.gov It relies on the differential absorption of left and right circularly polarized light. photophysics.com For a small dipeptide like this compound, which is unlikely to form stable secondary structures like α-helices or β-sheets in solution, the far-UV CD spectrum (180-240 nm) would be dominated by the peptide bond and likely exhibit a spectrum characteristic of a random coil or disordered state. frontiersin.orgresearchgate.net The near-UV CD spectrum (260-320 nm), which is sensitive to the environment of aromatic side chains, would be silent for this compound as it lacks aromatic residues. nih.gov

Table 2: Application of Spectroscopic Methods to this compound

MethodInformation ProvidedRelevance to this compound
NMR Atomic connectivity, 3D structure, conformationUnambiguous confirmation of Ile-Leu sequence, stereochemistry. nih.gov
IR Functional groupsIdentification of peptide bond, carboxyl/amino groups, and aliphatic side chains. nih.gov
CD Secondary structure, chiralityAssessment of overall conformation in solution (likely random coil). nih.govfrontiersin.org

Bioanalytical Method Development for this compound in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, serum, or urine presents significant challenges due to the presence of numerous interfering endogenous compounds. amazonaws.comslideshare.net The development of a robust and validated bioanalytical method, typically using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), is essential for accurate quantification. eijppr.com

A key challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting compounds from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comnih.gov To mitigate this, thorough sample preparation is crucial. Furthermore, method validation must be performed according to regulatory guidelines to ensure reliability. youtube.com

Validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including its isomer Leucyl-isoleucine. youtube.comnih.gov

Linearity and Range: Establishing a concentration range over which the method is accurate and precise. nih.gov

Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between measurements. nih.gov

Recovery: The efficiency of the extraction process from the biological matrix. youtube.com

Stability: Assessing the stability of the analyte under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. youtube.com

A parallelism study, where the response of diluted clinical samples is compared to that of standards, is often used to evaluate the matrix effect. nih.gov The development process involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection to achieve the required sensitivity and specificity for this compound. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is paramount for removing interfering substances from biological matrices and concentrating the analyte before analysis. sickkids.ca For this compound, common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). amazonaws.comslideshare.net

Protein Precipitation (PPT): This is a simple and common first step for plasma or serum samples, where a solvent like acetonitrile is added to precipitate and remove the majority of proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. amazonaws.com

Solid-Phase Extraction (SPE): SPE uses a solid adsorbent to retain the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a different solvent. Ion-exchange SPE is particularly useful for amino acids and peptides. amazonaws.comnih.gov

Derivatization is a chemical modification of the analyte to improve its analytical characteristics, such as volatility for gas chromatography (GC) or detection response for HPLC or CE. gcms.cz For amino acids and dipeptides like this compound, derivatization is often employed.

Common derivatization strategies include:

Alkylation/Acylation: Reagents like ethylchloroformate (ECF) are used to derivatize amino groups, making the analyte suitable for GC-MS analysis. This method has been used for the rapid determination of amino acids in urine. nih.gov

Labeling with Fluorogenic Reagents: Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or o-phthalaldehyde (B127526) (OPA) react with primary and/or secondary amines to form highly fluorescent derivatives, enabling sensitive detection by HPLC with a fluorescence detector. nih.govjasco-global.com Fmoc-Cl derivatization followed by SPE has been successfully used in LC-MS methods for quantifying amino acids in plasma. nih.gov

Table 3: Comparison of Sample Preparation and Derivatization Techniques

TechniquePrincipleAdvantageCommon Application
Protein Precipitation Protein denaturation and removal by organic solvent.Simple, fast.Initial cleanup of plasma/serum. nih.gov
Solid-Phase Extraction (SPE) Selective adsorption of analyte onto a solid phase.High selectivity, good concentration factor.Cleanup of complex matrices like urine or plasma. amazonaws.com
Fmoc-Cl Derivatization Reaction with amine to form a fluorescent, UV-active derivative.Enhances detection for HPLC-UV/Fluorescence and LC-MS.Quantification of amino acids/peptides in biological fluids. nih.gov
ECF Derivatization Reaction with amine to form a volatile derivative.Enables analysis by Gas Chromatography (GC-MS).Analysis of amino acids in urine. nih.gov

Emerging Research Paradigms and Future Perspectives in Isoleucylleucine Studies

Systems Biology and Multi-Omics Integration for Comprehensive Understanding

The study of Isoleucylleucine is increasingly benefiting from systems biology, which aims to understand complex biological systems by integrating diverse data sets. aacrjournals.org Multi-omics approaches, which combine data from genomics, proteomics, transcriptomics, and metabolomics, are providing a more holistic view of the roles this dipeptide plays in various physiological and pathological states. core.ac.uk Metabolomics, in particular, has been instrumental in identifying and quantifying this compound in biological samples, offering a direct readout of its dynamic biochemical status. aacrjournals.org

Research in colorectal cancer (CRC) has highlighted the utility of metabolomics in systems biology. aacrjournals.org An exploratory study involving plasma samples from CRC patients and healthy controls identified a distinct metabolic profile associated with the disease. aacrjournals.org In this profile, the levels of this compound, along with tryptophan and several carnitines, were found to be lower in patients with CRC. aacrjournals.org This finding suggests that alterations in this compound levels could be part of a broader metabolic dysregulation linked to the presence of a colorectal tumor. aacrjournals.orgyale.edu Follow-up analysis of post-surgery samples showed that the levels of these metabolites, including this compound, returned to levels similar to those in healthy individuals, indicating a potential correlation with tumor presence. aacrjournals.org

The integration of multiple 'omic' layers allows researchers to connect changes in metabolite levels, such as this compound, with alterations in gene expression, protein levels, and pathway activities. core.ac.ukaging-us.com For instance, a multi-omics study on the anti-fatigue mechanisms of BCAA-enriched egg white peptides utilized metabolomics and gut bacteria analysis to understand the gut-muscle axis. nih.gov Such integrated analyses are crucial for building comprehensive models of biological processes where dipeptides are involved. tum.de Longitudinal multi-omics profiling in humans exposed to acute heat stress also identified this compound as one of several metabolites with altered levels, suggesting its involvement in the systemic response to environmental stressors. frontiersin.org

Table 1: Research Findings on this compound from Metabolomic Studies

Study Focus Sample Type Key Finding Regarding this compound Associated Condition Reference(s)
Biomarker Discovery Plasma Lower levels observed in pre-surgery patients compared to healthy controls. Colorectal Cancer aacrjournals.org
Disease Monitoring Plasma Levels normalized post-surgery, comparable to healthy individuals. Colorectal Cancer aacrjournals.org
Pathway Analysis Tumors (CRC) Identified as a differentially expressed metabolite between early- and late-onset CRC. Colorectal Cancer yale.edu
Stress Response Plasma Levels altered in response to acute heat exposure. Physiological Stress frontiersin.org
Neoplasia Detection Feces, Plasma, Tissue Identified as one of many dipeptides in experimental models of colorectal neoplasia. Colorectal Neoplasia aacrjournals.org

Advanced Computational Modeling and Simulation of this compound Interactions

Advanced computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the structural and dynamic properties of dipeptides like this compound at an atomic level. nih.govmdpi.com These simulations allow researchers to model the behavior of molecules over time, providing insights into their interactions, conformational changes, and thermodynamic properties that can be difficult to observe experimentally. frontiersin.orgrsc.org

MD simulations have been employed to study the solvation free energy of peptides containing isoleucine and leucine (B10760876) in water. nih.gov Such studies help to understand the energetic contributions of these amino acids to biomolecular interfaces. nih.gov By calculating properties like solvation free energy, hydrogen bonding, and the solvent-accessible surface area (SASA), researchers can predict how this compound and related peptides will behave in an aqueous biological environment. nih.gov For example, one study found that the solvation free energy of both leucine and isoleucine peptides increases with the length of the peptide chain. nih.gov

Computational models are also used to explore the interactions between peptides and other molecules, such as proteins or cyclodextrins. frontiersin.orgnih.gov In one study, molecular mechanics and dynamics simulations were used to investigate the complex formation between β-cyclodextrin and several amino acids, including isoleucine. frontiersin.org The simulations revealed that while the van der Waals term was the largest contributor to the interaction energy, electrostatic energy was the primary driver of discrimination between enantiomers. frontiersin.org Other research has used MD simulations to study the folding of synthetic peptides containing isoleucine and leucine and their potential to bind to proteins, indicating their utility as potential inhibitors of protein-protein interactions. nih.gov These computational approaches are essential for designing new molecules and understanding their potential biological functions.

Table 2: Applications of Computational Modeling in this compound Research

Computational Method Research Focus Key Insights Reference(s)
Molecular Dynamics (MD) Simulation Solvation thermodynamics of isoleucine/leucine peptides Calculation of solvation free energy, hydrogen bonding, and solvent accessible surface area (SASA). nih.gov
Molecular Mechanics (MM) & MD Simulation Chiral separation and complex formation Analysis of interaction energies (van der Waals, electrostatic) with β-cyclodextrin. frontiersin.org
MD Simulation Peptide folding and protein binding Simulation of β-hairpin folding and complex formation with proteins for synthetic peptides containing isoleucine. nih.gov
MD Simulation Protein structure and function Prediction of the effects of mutations on protein structure, stability, and dynamics. mdpi.com

Applications of Synthetic Biology for Elucidating Dipeptide Function

Synthetic biology offers innovative tools to produce and engineer dipeptides like this compound, enabling a deeper exploration of their functions. nih.govfrontiersin.org This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. researchgate.net For dipeptide research, this includes the development of microbial cell factories for cost-effective production and the creation of novel peptide structures with enhanced or new biological activities. frontiersin.orgresearchgate.net

One promising application is the use of enzymatic synthesis, which is seen as a more sustainable alternative to traditional chemical synthesis that often requires multiple steps and produces significant waste. researchgate.net Synthetic biology approaches can be used to engineer enzymes and metabolic pathways in microorganisms for the specific production of dipeptides. frontiersin.org For instance, researchers have explored using adenylation domains from nonribosomal peptide synthetases (NRPSs) for the synthesis of dipeptides, including those containing D-amino acids, which can have novel functions not seen in their L-L counterparts. asm.org These engineered enzymatic systems offer a one-pot procedure for creating a wide variety of dipeptides. asm.org

Furthermore, synthetic biology concepts are being applied to create artificial cell-like systems to study dipeptide activities in controlled environments. nih.gov Researchers have designed stable dipeptide coacervates that can act as artificial membraneless organelles. nih.gov These structures can encapsulate other molecules, such as catalysts, and be introduced into living cells to trigger specific chemical reactions, providing a powerful platform for studying bioorthogonal catalysis and manipulating cellular functions. nih.gov This approach bridges materials science and biology, opening new avenues for understanding the roles of dipeptides and developing novel biotechnological applications. nih.govmdpi.com

Table 3: Synthetic Biology Approaches in Dipeptide Research

Synthetic Biology Approach Application Potential Outcome Reference(s)
Engineered Microbial Production Cost-effective synthesis of dipeptides Large-scale, sustainable production of specific dipeptides for research and commercial use. researchgate.net
Combinatorial Biosynthesis Creation of novel dipeptide analogues Generation of molecules with improved or entirely new biological and medicinally relevant properties. frontiersin.org
Chemoenzymatic Synthesis Systems Synthesis of D-amino acid-containing dipeptides Production of novel dipeptides (L-D, D-L, D-D) with unique functions using engineered enzymes. asm.org
Artificial Organelles (Dipeptide Coacervates) Elucidation of dipeptide function in cell-mimics Creation of customizable microreactors to study catalytic activity and interactions within a controlled system. nih.gov

Exploration of this compound in Specific Microbial Ecosystems and Fermentations

This compound is found in various microbial ecosystems and is a product of fermentation, a metabolic process harnessed for food production and preservation. mdpi.comnumberanalytics.comajinomoto.com Dipeptides are often inactive within their parent protein sequence but become biologically active when released through processes like enzymatic processing or fermentation. mdpi.com The presence and concentration of this compound can influence the characteristics and potential bioactivity of fermented products. tandfonline.com

In food science, this compound has been identified in products derived from protein hydrolysis and fermentation. tandfonline.com For example, it is one of several branched-chain amino acid (BCAA)-containing dipeptides present in whey protein hydrolysates. tandfonline.com Studies have shown that specific dipeptides from these hydrolysates can modulate important biological parameters. tandfonline.com this compound, when administered to rats after exercise, was found to stimulate the immune response and promote glycogen (B147801) content. tandfonline.com The dipeptide is also found in marine-derived products, such as protein hydrolysates of crabs (Isoleucyl-leucine-proline). mdpi.comresearchgate.net

The metabolism of branched-chain amino acids, the constituents of this compound, is widespread among bacteria and plays a crucial role in various microbial habitats, including the gut. researchgate.netmdpi.com Bacteria can assimilate leucine and isoleucine as alternative carbon or nitrogen sources, particularly when preferred nutrients are depleted. researchgate.net In the context of fermentation for food production, such as for table olives, the addition of nutrients including amino acids can improve the fermentation performance of starter cultures like Lactiplantibacillus pentosus. nih.gov The metabolic activities of diverse microorganisms in processes like douchi fermentation also lead to the production of various flavor compounds, including dipeptides like this compound. researchgate.net The ability of certain bacteria to utilize D-amino acids, such as D-Leu and D-Ile, further highlights the metabolic versatility within microbial ecosystems. frontiersin.org The production of L-leucine through direct fermentation using engineered microorganisms like Escherichia coli is also an established industrial process. google.com

Table 4: this compound in Microbial and Fermentation Contexts

Context Source/Organism Role/Observation Reference(s)
Food Bioactives Whey Protein Hydrolysate Identified as a bioactive dipeptide; stimulates immune response and glycogen content in rats. tandfonline.com
Marine Hydrolysates Crab (Portunus trituberculatus) protein hydrolysate The related peptide Isoleucyl-leucine-proline was identified. mdpi.comresearchgate.net
Food Fermentation Douchi (fermented soybean) Identified as one of the nonvolatile flavor compounds. researchgate.net
Bacterial Metabolism Various bacteria Precursor amino acids (leucine, isoleucine) are used as alternative carbon/nitrogen sources. researchgate.net
Industrial Fermentation Escherichia coli The constituent amino acid L-leucine is produced via direct fermentation for use in medicine and food. google.com

Q & A

Q. Methodological Guidance :

  • Document reaction conditions (temperature, catalysts) and purification steps (e.g., dialysis, column chromatography) to ensure reproducibility .
  • Use triplicate runs for HPLC to quantify purity (>95% acceptable for most studies) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., antioxidant vs. inert effects) may arise from variations in experimental design, such as cell lines, concentrations, or assay protocols. For example, studies using HEK293 cells reported no antioxidant activity, while those with HepG2 cells observed ROS reduction .

Q. Methodological Guidance :

  • Conduct meta-analyses to identify confounding variables (e.g., pH, solvent systems).
  • Replicate studies under standardized conditions (e.g., ISO 17025 guidelines) and validate findings via orthogonal assays (e.g., DPPH radical scavenging alongside cell-based assays) .

Table 1 : Common Contradictions and Proposed Resolutions

Contradiction SourceResolution Strategy
Cell line variabilityUse isogenic cell lines or primary cultures
Concentration thresholdsDose-response curves (IC₅₀/EC₅₀ validation)
Assay interference (e.g., solvents)Include solvent-only controls

What advanced computational strategies are employed to predict this compound’s interactions with biological targets?

Advanced Research Question
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) model this compound’s binding to enzymes like dipeptidyl peptidase-4 (DPP-4). Key parameters include binding free energy (ΔG) and hydrogen-bonding networks (e.g., interaction with DPP-4’s Ser630 residue) .

Q. Methodological Guidance :

  • Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD values) .
  • Use multiple force fields (e.g., CHARMM, AMBER) to assess simulation robustness .

How can researchers optimize the yield of this compound synthesis under non-ideal reaction conditions?

Advanced Research Question
Yield optimization involves tuning parameters like temperature (e.g., 25°C vs. 40°C), coupling agents (HBTU vs. DCC), and protecting groups (Fmoc vs. Boc). For example, Fmoc-SPPS at 25°C improves yield by 15% compared to Boc-SPPS .

Q. Methodological Guidance :

  • Design factorial experiments (e.g., 2³ factorial design) to evaluate parameter interactions.
  • Monitor reaction progress via in-situ FTIR for real-time kinetics .

Table 2 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature25–30°C↑ Purity
Coupling AgentHBTU↑ Efficiency
Solvent SystemDMF/DCM (1:1)↓ Side Reactions

What ethical and reproducibility considerations apply to this compound research?

Basic Research Question
Ensure compliance with ethical guidelines for data transparency (e.g., FAIR principles) and experimental reproducibility. Deposit raw NMR/MS data in repositories like Zenodo or Figshare .

Q. Methodological Guidance :

  • Publish full experimental protocols, including negative results, to mitigate publication bias .
  • Use digital lab notebooks (e.g., LabArchives) for real-time data tracking .

How do researchers validate the role of this compound in specific metabolic pathways?

Advanced Research Question
Isotope labeling (e.g., ¹³C-leucine) tracks this compound incorporation into pathways like the TCA cycle. LC-MS/MS quantifies labeled metabolites, while CRISPR-Cas9 knockout models (e.g., DPP-4⁻/⁻ mice) confirm functional roles .

Q. Methodological Guidance :

  • Combine tracer studies with genetic models to establish causality .
  • Use pathway analysis tools (e.g., KEGG, MetaCyc) for systems-level insights .

What are the best practices for presenting this compound data in peer-reviewed manuscripts?

Basic Research Question
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include ≤5 key compounds in the main text; others in supplementary materials .
  • Label figures with scale bars and provide raw data for spectra .

Q. Methodological Guidance :

  • Use IUPAC nomenclature and avoid abbreviations (e.g., write “this compound” instead of “Ile-Leu”) .
  • Reference primary literature for known compounds; provide full synthesis details for novel derivatives .

How can machine learning models improve the prediction of this compound’s physicochemical properties?

Advanced Research Question
Graph neural networks (GNNs) predict properties like logP (partition coefficient) and solubility using molecular descriptors (e.g., topological polar surface area). Training datasets require high-quality experimental data from public databases (e.g., ChEMBL) .

Q. Methodological Guidance :

  • Validate models with external test sets and SHAP analysis for interpretability .
  • Cross-reference predictions with quantum mechanical calculations (e.g., DFT) for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.